molecular formula C12H12F3N2NaOS B15138722 Antibacterial agent 167

Antibacterial agent 167

Cat. No.: B15138722
M. Wt: 312.29 g/mol
InChI Key: OPBYPLLCHQENHU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial agent 167 is a compound identified as an inhibitor of pathogenic bacterial carbonic anhydrases. It effectively inhibits the growth of Neisseria gonorrhea strains at concentrations between 16 to 64 µg/mL . This compound is part of a broader class of antibacterial agents that target specific bacterial enzymes, making it a promising candidate for treating bacterial infections.

Preparation Methods

The preparation of Antibacterial agent 167 involves synthetic routes that typically include the use of organic solvents and reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Mechanisms of Action in Antibacterial Agents

Antibacterial agents target bacterial processes through distinct chemical mechanisms, including:

Inhibiting Metabolic Processes

  • Sulfonamides/Trimethoprim : Block folate synthesis by targeting dihydropteroate synthase and dihydrofolate reductase, respectively .

  • Enzymatic Degradation :

    • Fosfomycin is inactivated by FosA/FosB enzymes via glutathione/thiol conjugation .

    • Aminoglycosides are modified by N-acetyltransferases (AAC), O-adenyltransferases (ANT), and O-phosphotransferases (APH) .

Chemical Reaction Pathways in Resistance Mechanisms

MechanismExample ReactionKey Enzymes/Modifications
Enzymatic inactivationFosfomycin + Glutathione → InactiveFosA/FosB (glutathione-S-transferases)
Target modificationRibosomal rRNA mutationsAlterations in 30S/50S subunits
Efflux pumpingReduced intracellular drug levelsMultidrug resistance (MDR) pumps

Axinellamines

  • Mechanism : Cause membrane destabilization and inhibit septum formation .

  • Synthesis : Scalable routes developed for dimeric pyrrole–imidazole alkaloids, enabling gram-scale production .

Iodo-Thiocyanate Complex (ITC)

  • Antimicrobial Action : Generates reactive oxygen species (e.g., H₂O₂, I₂) that oxidize bacterial biomolecules .

  • Biofilm Eradication : Effective against dual/multi-species biofilms at concentrations of 7.8–250 μg/mL .

Chelating Agents

  • Iron/Manganese Dysregulation : DTPMP, HBED, and PO induce iron starvation, upregulating manganese import (via mntH) and altering superoxide dismutase activity .

Antisense Antibacterial Agents

  • Chemical Modifications : Early methylphosphonate oligomers showed limited uptake in wild-type bacteria; newer phosphonate derivatives improve stability .

  • Target Selection : Focus on critical genes (e.g., rpoB for RNA polymerase) to prevent resistance .

Scientific Research Applications

Antibacterial agent 167 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antibacterial agent 167 involves the inhibition of bacterial carbonic anhydrases, which are enzymes critical for the survival and growth of bacteria. By inhibiting these enzymes, the compound disrupts the bacterial metabolic processes, leading to the inhibition of bacterial growth and proliferation. The molecular targets include the active sites of carbonic anhydrases, and the pathways involved are related to the enzyme’s role in maintaining pH balance and ion transport within bacterial cells .

Comparison with Similar Compounds

Antibacterial agent 167 is unique in its specific inhibition of bacterial carbonic anhydrases, which sets it apart from other antibacterial agents that target different bacterial enzymes or structures. Similar compounds include:

    Sulfonamides: Inhibit bacterial dihydropteroate synthetase.

    Beta-lactams: Inhibit bacterial cell wall synthesis.

    Quinolones: Inhibit bacterial DNA gyrase and topoisomerase IV.

Compared to these compounds, this compound offers a novel mechanism of action, making it a valuable addition to the arsenal of antibacterial agents .

Properties

Molecular Formula

C12H12F3N2NaOS

Molecular Weight

312.29 g/mol

IUPAC Name

sodium;4-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioate

InChI

InChI=1S/C12H13F3N2OS.Na/c13-12(14,15)9-1-3-10(4-2-9)16-5-7-17(8-6-16)11(18)19;/h1-4H,5-8H2,(H,18,19);/q;+1/p-1

InChI Key

OPBYPLLCHQENHU-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)[S-].[Na+]

Origin of Product

United States

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